molecular formula C13H21NO4 B13935664 1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate

1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate

Cat. No.: B13935664
M. Wt: 255.31 g/mol
InChI Key: CDSYTONTOVEJSE-UHFFFAOYSA-N
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Description

1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with tert-butyl, methyl, and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Substituents: The tert-butyl, methyl, and methylene groups are introduced through various substitution reactions, often using reagents like tert-butyl chloride, methyl iodide, and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides (e.g., tert-butyl chloride) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
  • 1-tert-Butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate
  • tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness

1-(Tert-butyl) 3-methyl 5-methylenepiperidine-1,3-dicarboxylate is unique due to its specific combination of substituents and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-methylidenepiperidine-1,3-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h10H,1,6-8H2,2-5H3

InChI Key

CDSYTONTOVEJSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=C)C1)C(=O)OC

Origin of Product

United States

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